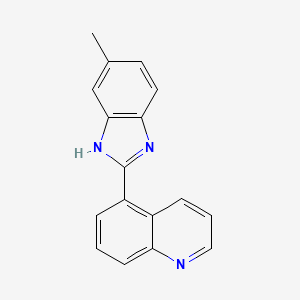
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline
Vue d'ensemble
Description
The compound “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes carbon and nitrogen atoms.
Molecular Structure Analysis
The molecular structure of “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” likely includes a quinoline ring attached to a 1H-1,3-benzodiazol ring at the 5-position . The benzodiazol ring also has a methyl group attached at the 5-position.Chemical Reactions Analysis
The chemical reactions involving “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” would depend on the specific conditions and reagents used .Applications De Recherche Scientifique
Cytotoxic Properties in Cancer Research
5-(5-Methyl-1H-1,3-Benzodiazol-2-yl)quinoline and related compounds have been explored for their potential in cancer research. For instance, a study investigated the cytotoxic properties of quinoline derivatives on human tumor cell lines, including pancreas cancer and cervical cancer cell lines. These compounds showed selective activity and potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antimicrobial and Antifungal Applications
Quinoline derivatives have also been investigated for their antimicrobial and antifungal properties. A study synthesized and characterized a series of quinoline-based compounds and assessed their effectiveness against bacterial and fungal organisms. Some compounds showed significant activity, indicating potential as antimicrobial agents (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).
Corrosion Inhibition
Another area of research is the use of quinoline derivatives as corrosion inhibitors. A study found that certain quinoline derivatives can effectively protect carbon steel in phosphoric acid environments. These compounds exhibited mixed-type inhibition properties and confirmed the formation of a protective layer on the steel surface, highlighting their utility in corrosion prevention (Faydy et al., 2020).
Fluorescent Probes
Quinoline derivatives have been developed as fluorescent probes. A study synthesized novel quinoline compounds and investigated their fluorescent properties in different solvents. The compounds exhibited strong fluorescence, suggesting applications in materials science, such as in the creation of fluorescent markers or sensors (Bodke, Shankerrao, & Harishkumar, 2013).
Electrochemical Studies
There's also interest in the electrochemical properties of quinoline derivatives. Research on electron-deficient benzoheterocycle clusters, including quinolines, revealed insights into their electrochemical behavior. This knowledge can inform the development of new materials for electronic and catalytic applications (Rosenberg et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(6-methyl-1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCZESINVHLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)
![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
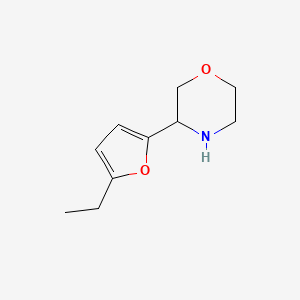
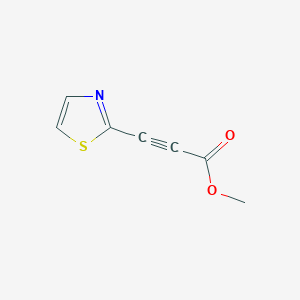
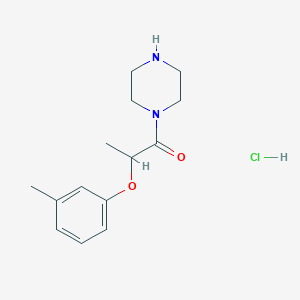
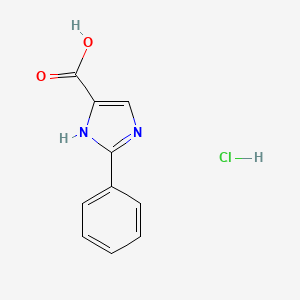
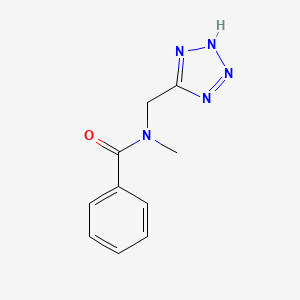
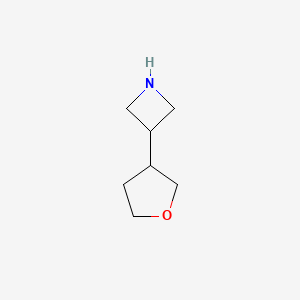
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
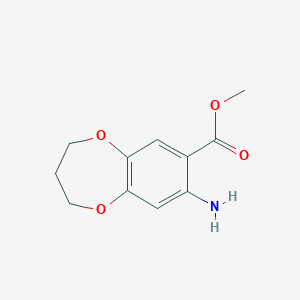
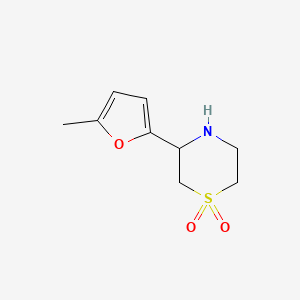
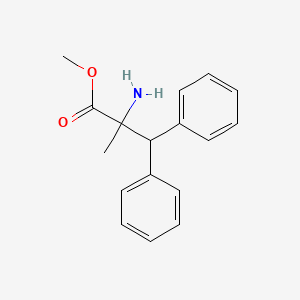
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)